tert-Butyl methyl-L-valinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl-L-valinate hydrochloride is a derivative of L-valine, an essential amino acid. This compound is often used in peptide synthesis and serves as a protected form of L-valine, which is crucial for various biological processes, including growth and ammonia detoxification in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl methyl-L-valinate hydrochloride is typically synthesized by reacting L-valine with tert-butanol in the presence of hydrochloric acid. The reaction conditions often involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl-L-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted valine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl-L-valinate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of cosmetics, pharmaceuticals, and animal feed products.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl-L-valinate hydrochloride involves its role as a protected amino acid. It participates in peptide synthesis by forming stable intermediates that prevent unwanted side reactions. The molecular targets include enzymes involved in peptide bond formation and pathways related to amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valine tert-butyl ester hydrochloride
- Methyl L-valinate hydrochloride
- tert-Butyl L-glutamate hydrochloride
Uniqueness
tert-Butyl methyl-L-valinate hydrochloride is unique due to its specific structure, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of the amino acid sequence is crucial .
Eigenschaften
Molekularformel |
C10H22ClNO2 |
---|---|
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)8(11-6)9(12)13-10(3,4)5;/h7-8,11H,1-6H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
IXKXYWRYRCOPIJ-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NC.Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.